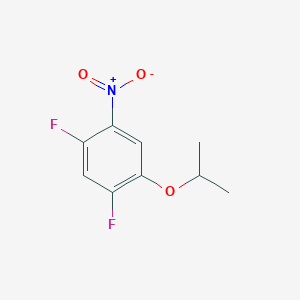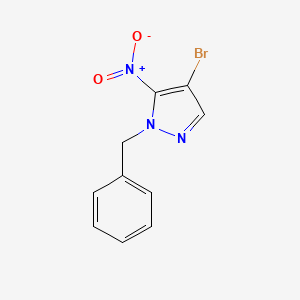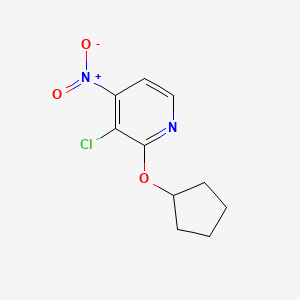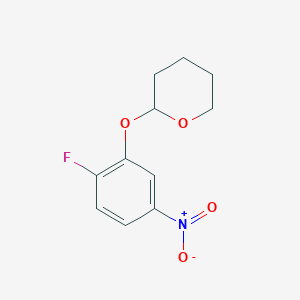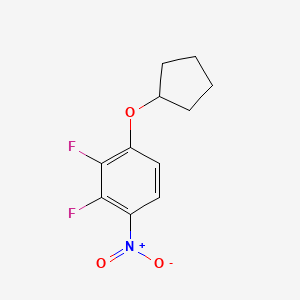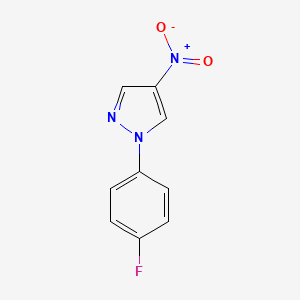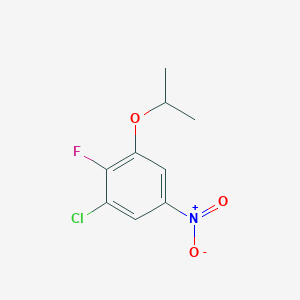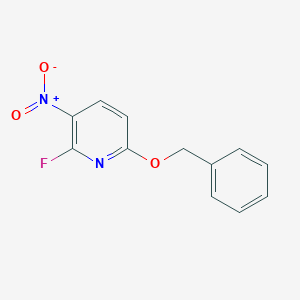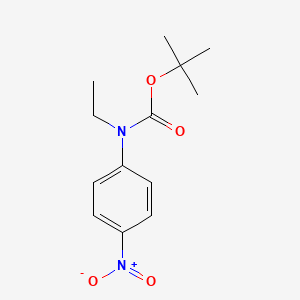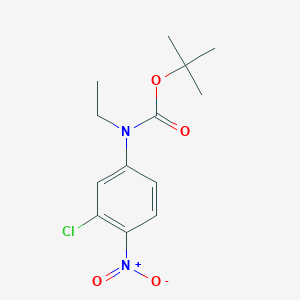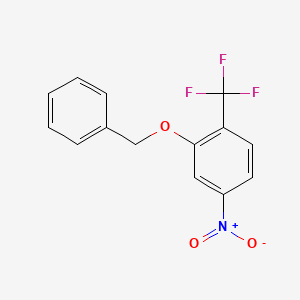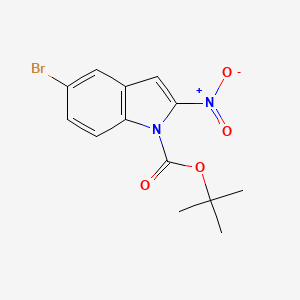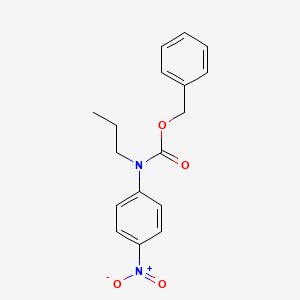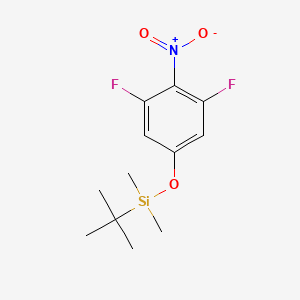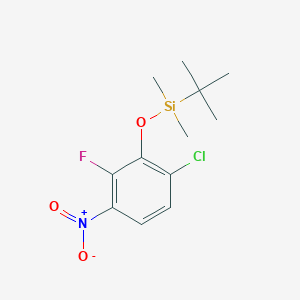
Tert-butyl(6-chloro-2-fluoro-3-nitrophenoxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl(6-chloro-2-fluoro-3-nitrophenoxy)dimethylsilane is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This unique silane derivative, bearing the CAS number 1881329-20-9, offers a world of possibilities for advanced research and development projects . Its intricate molecular structure, featuring chloro, fluoro, and nitro substituents, provides a rich canvas for innovative synthesis and derivatization .
Métodos De Preparación
The synthesis of Tert-butyl(6-chloro-2-fluoro-3-nitrophenoxy)dimethylsilane typically involves the use of commercially available starting materials and simple reagents. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound .
Análisis De Reacciones Químicas
Tert-butyl(6-chloro-2-fluoro-3-nitrophenoxy)dimethylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications . Common reagents and conditions used in these reactions include tert-butyl nitrite (t-BuONO) for borylation and radical initiators like benzoyl peroxide (BPO) to aid the reaction . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl(6-chloro-2-fluoro-3-nitrophenoxy)dimethylsilane has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying molecular interactions and pathways. Additionally, it is used in the industry for the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of Tert-butyl(6-chloro-2-fluoro-3-nitrophenoxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The unique reactivity pattern of the tert-butyl group plays a crucial role in its biological activity . The compound’s effects are mediated through its interactions with various enzymes and receptors, leading to changes in cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Tert-butyl(6-chloro-2-fluoro-3-nitrophenoxy)dimethylsilane can be compared with other similar compounds, such as tert-butyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate . While both compounds share similar structural features, this compound is unique due to its specific substituents and reactivity patterns . This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
tert-butyl-(6-chloro-2-fluoro-3-nitrophenoxy)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClFNO3Si/c1-12(2,3)19(4,5)18-11-8(13)6-7-9(10(11)14)15(16)17/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDFBJDHLXKSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
